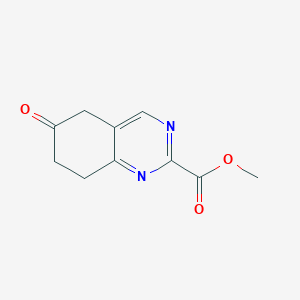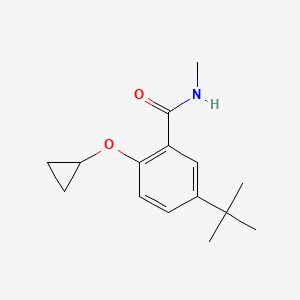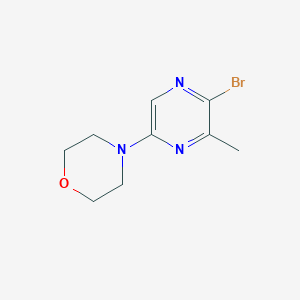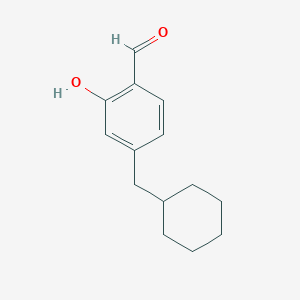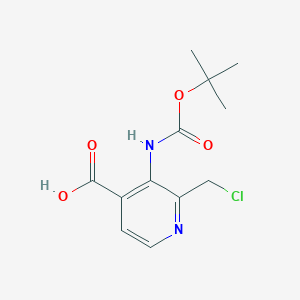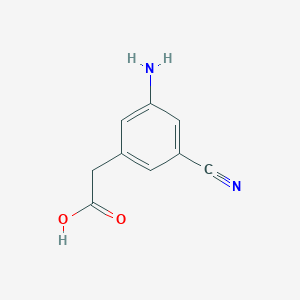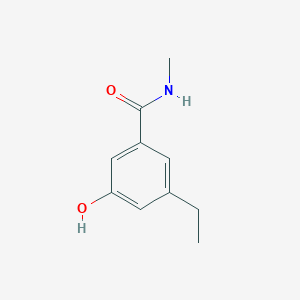
3-Ethyl-5-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through the direct condensation of 3-ethyl-5-hydroxybenzoic acid with N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves catalytic processes. For example, copper-based metal-organic frameworks can promote oxidative couplings, allowing for the efficient synthesis of amides . This method is highly effective, with excellent conversion rates and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-5-keto-N-methylbenzamide.
Reduction: 3-Ethyl-5-hydroxy-N-methylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: Lacks the ethyl and hydroxyl groups, making it less versatile in certain reactions.
3-Hydroxy-N-methylbenzamide: Similar structure but without the ethyl group, affecting its reactivity and applications.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, structurally similar but with different functional groups.
Uniqueness
3-Ethyl-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzamide derivatives.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(13)11-2)6-9(12)5-7/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clave InChI |
AFXDTULLCBUVPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


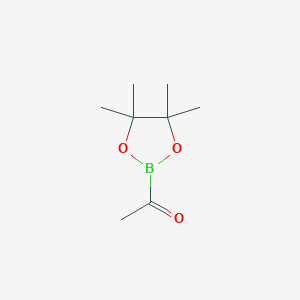

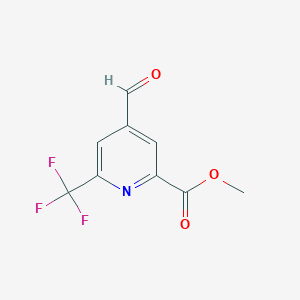
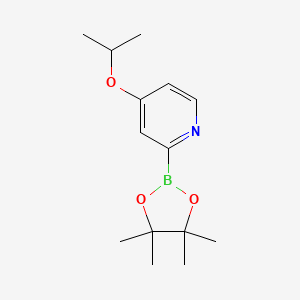
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
